2-cyclobutylpropan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2551117-18-9 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-cyclobutylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6(5-8)7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
QBFLRRWKPYMRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclobutylpropan 1 Amine Hydrochloride
Stereoselective and Enantioselective Synthesis of 2-Cyclobutylpropan-1-amine (B3002047) Hydrochloride
Achieving high levels of stereocontrol is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients. For 2-cyclobutylpropan-1-amine, this involves the selective formation of one of the two possible enantiomers, (R)- or (S)-2-cyclobutylpropan-1-amine.
Asymmetric Reductive Amination Protocols
Asymmetric reductive amination is a powerful method for the direct synthesis of chiral amines from prochiral ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate. harvard.eduyoutube.com
For the synthesis of 2-cyclobutylpropan-1-amine, a logical precursor would be 2-cyclobutylpropanal (B1455373). The reductive amination of this aldehyde with ammonia (B1221849) would lead to the desired primary amine. To induce enantioselectivity, a chiral catalyst or reagent is required. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], which are known for their mildness and selectivity. harvard.edufiveable.me The key to asymmetry lies in the catalyst, which can be a chiral Brønsted acid, a transition metal complex with a chiral ligand, or a biocatalyst.
The reaction is typically performed under mildly acidic conditions (pH ~5-7) to facilitate imine formation without promoting side reactions or degrading the reducing agent. youtube.comchemistrysteps.com The choice of solvent and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Table 1: Representative Conditions for Asymmetric Reductive Amination
| Catalyst Type | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Typical ee (%) |
| Chiral Phosphoric Acid | NH4OAc | Hantzsch Ester | Toluene | 25-50 | 85-95 |
| Ir-complex with Chiral Ligand | NH3/H2 | H2 | Methanol | 20-60 | >90 |
| Amine Dehydrogenase (engineered) | NH4+ | Formate (B1220265)/FDH | Buffer (aq) | 25-40 | >99 |
This table presents generalized conditions based on literature for similar substrates, as specific data for 2-cyclobutylpropanal may not be publicly available.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Other Coupling Reactions
Transition metal catalysis offers a highly efficient and atom-economical route to chiral amines. d-nb.inforesearchgate.net Asymmetric hydrogenation of a suitable prochiral imine, enamine, or other unsaturated precursor is a key strategy. wikipedia.org For 2-cyclobutylpropan-1-amine, this could involve the hydrogenation of an imine formed from 2-cyclobutylpropanal and a chiral amine auxiliary, or the direct asymmetric hydrogenation of a C=N bond using a chiral transition metal catalyst, often based on iridium or rhodium. youtube.com
Another advanced approach is the hydroaminomethylation of olefins. d-nb.inforesearchgate.netnih.govnih.gov This domino reaction combines hydroformylation and reductive amination in a single step. Starting from cyclobutylethene, hydroaminomethylation could potentially yield 2-cyclobutylpropan-1-amine. The regioselectivity of the hydroformylation step (to form the branched aldehyde intermediate) and the subsequent enantioselective amination are critical challenges.
Table 2: Transition Metal-Catalyzed Approaches to Chiral Amines
| Reaction Type | Substrate | Catalyst System | Ligand Type | Product |
| Asymmetric Hydrogenation | Prochiral Imine | [Ir(COD)Cl]2 | Chiral Phosphine-Oxazoline | Chiral Amine |
| Hydroaminomethylation | Olefin (e.g., Cyclobutylethene) | Co or Rh complex | Bisphosphines (e.g., Xantphos) | Linear/Branched Amine |
This table illustrates common catalytic systems used for transformations that could be adapted for the synthesis of 2-cyclobutylpropan-1-amine.
Biocatalytic Approaches and Enzyme Engineering for Chiral Primary Amine Formation
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. exlibrisgroup.com Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of primary amines with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions. rsc.orgfrontiersin.org
For the synthesis of 2-cyclobutylpropan-1-amine, an (R)- or (S)-selective transaminase could be used to convert 2-cyclobutylpropanone to the desired amine, using an amino donor like isopropylamine (B41738) or alanine. A significant challenge is that the equilibrium of this reaction can be unfavorable. rsc.org
Alternatively, amine dehydrogenases offer a highly atom-efficient route, using ammonia as the nitrogen source and a recyclable cofactor like NADH/NADPH. rsc.org The reductive amination of 2-cyclobutylpropanone using an engineered AmDH, coupled with a formate dehydrogenase (FDH) for cofactor regeneration, represents a state-of-the-art biocatalytic process. rsc.orgresearchgate.net Recent advancements in enzyme engineering have expanded the substrate scope of these enzymes to include bulky ketones, making this a viable approach for sterically demanding substrates like those containing a cyclobutyl group. researchgate.netresearchgate.net
Classical and Modern Preparative Routes to 2-Cyclobutylpropan-1-amine (Free Base and Salt)
Beyond stereoselective methods, several classical and modern routes can be employed to synthesize racemic 2-cyclobutylpropan-1-amine, which can then be resolved into its enantiomers if required.
One of the most direct methods is the reductive amination of 2-cyclobutylpropanal or 2-cyclobutylpropanone with ammonia, followed by catalytic hydrogenation over a nickel, palladium, or platinum catalyst. fiveable.meorganic-chemistry.org This method is robust but often requires high pressures and temperatures and may lead to the formation of secondary and tertiary amine byproducts. masterorganicchemistry.com
Another common route is the reduction of 2-cyclobutylpropanenitrile. The nitrile can be prepared from a corresponding halide via nucleophilic substitution with a cyanide salt. The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.org
Once the free base of 2-cyclobutylpropan-1-amine is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol (B130326).
Mechanistic Studies of Formative Reactions for 2-Cyclobutylpropan-1-amine Hydrochloride
The mechanism of reductive amination begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2-cyclobutylpropanal, forming a hemiaminal intermediate. youtube.com Under mildly acidic conditions, this intermediate dehydrates to form an imine. youtube.comchemistrysteps.com The subsequent reduction of the imine is the step where stereochemistry is determined in asymmetric variants. In catalytic hydrogenation, the imine is adsorbed onto the catalyst surface, and hydrogen is added across the C=N double bond. wikipedia.org With chemical hydrides like NaBH3CN, the mechanism involves the transfer of a hydride ion to the electrophilic imine carbon. chemistrysteps.com The iminium ion is more electrophilic and thus more readily reduced than the starting carbonyl compound, which is key to the success of one-pot reductive aminations. youtube.com
In biocatalytic reductive amination using AmDHs, the ketone substrate and the NADPH cofactor bind to the enzyme's active site. researchgate.net The enzyme facilitates the formation of an imine with ammonia, which is then stereoselectively reduced by a hydride transfer from NADPH. researchgate.netresearchgate.net
Green Chemistry Principles and Sustainable Synthesis of Cyclobutyl Amines
The application of green chemistry principles is crucial for developing sustainable manufacturing processes for amines. rsc.org Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.gov
For the synthesis of 2-cyclobutylpropan-1-amine, several strategies can enhance sustainability:
Catalysis over Stoichiometric Reagents: Using catalytic methods (transition metal or biocatalysis) is inherently greener than using stoichiometric reducing agents like LiAlH4, as it minimizes waste. rsc.orgnih.gov
Atom Economy: Reactions like hydroaminomethylation have high atom economy as all atoms from the reactants are incorporated into the product. d-nb.info Biocatalytic reductive amination using ammonia and H2 is also highly atom-economical. exlibrisgroup.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) is a key consideration. nih.gov Biocatalytic reactions are particularly advantageous as they are typically run in aqueous buffers. rsc.org
Renewable Feedstocks: While not directly applicable to this specific molecule without a known bio-based precursor for the cyclobutyl ring, the use of renewable resources is a major goal in green chemistry. rsc.org
Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with biocatalysis, reduces energy consumption compared to traditional methods requiring high heat and pressure. researchgate.net
By carefully selecting the synthetic route and optimizing reaction conditions according to these principles, the environmental footprint of producing this compound can be significantly minimized.
Chemical Reactivity and Advanced Transformations of 2 Cyclobutylpropan 1 Amine Hydrochloride
Nucleophilic Reactivity of the Protonated Amine Moiety
The nitrogen atom in 2-cyclobutylpropan-1-amine (B3002047) possesses a lone pair of electrons, rendering it nucleophilic and basic. However, in its hydrochloride salt form, this lone pair is protonated, forming an ammonium (B1175870) salt. This protonation effectively quenches the nucleophilicity of the amine, as the electron pair is engaged in a bond with a proton and is thus unavailable for donation to an electrophile.
The general equilibrium can be represented as follows:
Cyclobutyl-CH(CH₃)CH₂-NH₃⁺ Cl⁻ ⇌ Cyclobutyl-CH(CH₃)CH₂-NH₂ + H⁺ + Cl⁻
For the amine to act as a nucleophile, the reaction conditions must favor the formation of the free amine on the right side of the equilibrium. This is typically achieved by adding a base to neutralize the hydrogen chloride salt.
Derivatization Strategies for Functionalized Chemical Scaffolds
The primary amine functionality of 2-cyclobutylpropan-1-amine serves as a versatile handle for a wide range of derivatization reactions, enabling the construction of diverse chemical scaffolds. These transformations primarily involve the nucleophilic attack of the free amine on various electrophiles.
Acylation, Alkylation, and Other N-Functionalization Reactions
Acylation: The free amine of 2-cyclobutylpropan-1-amine readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form stable amide derivatives. This nucleophilic acyl substitution is a common strategy for introducing a variety of functional groups onto the nitrogen atom. The reaction typically proceeds by the attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). To facilitate this reaction starting from the hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine.
| Acylating Agent | Product Type | General Conditions |
| Acid Chloride (R-COCl) | N-(2-cyclobutylpropyl)amide | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Acid Anhydride ((R-CO)₂O) | N-(2-cyclobutylpropyl)amide | Base (optional, but often used), heat may be required |
| Ester (R-COOR') | N-(2-cyclobutylpropyl)amide | Often requires heat or catalysis |
Alkylation: N-alkylation of 2-cyclobutylpropan-1-amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. However, careful control of stoichiometry and reaction conditions can favor mono-alkylation.
Reductive amination offers a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the C=N double bond to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination is a highly versatile method for synthesizing secondary and tertiary amines.
| Alkylation Method | Reagents | Product Type |
| Direct Alkylation | Alkyl halide (R-X) | Secondary amine, tertiary amine, quaternary ammonium salt |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary or Tertiary Amine |
Formation and Reactions of Imine/Iminium Intermediates
The reaction of 2-cyclobutylpropan-1-amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and often catalyzed by acid. When starting with the hydrochloride salt, the acidic conditions can facilitate the initial steps, but a sufficient concentration of the free amine must be present to initiate the nucleophilic attack. The equilibrium can be driven towards the imine product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves.
The imine formed, Cyclobutyl-CH(CH₃)CH₂-N=CR¹R² , contains a C=N double bond which is susceptible to nucleophilic attack, particularly after protonation of the nitrogen to form an iminium ion. Iminium ions are highly electrophilic intermediates that play a crucial role in various synthetic transformations. They are key intermediates in reactions such as the Mannich reaction, the Pictet-Spengler reaction, and reductive amination. The reactivity of the iminium ion allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the carbon atom of the original carbonyl group.
Ring-Opening Reactions and Skeletal Rearrangements Involving the Cyclobutyl Group
The cyclobutane (B1203170) ring in 2-cyclobutylpropan-1-amine is characterized by significant ring strain (approximately 26 kcal/mol), which can serve as a thermodynamic driving force for ring-opening reactions. While the saturated cyclobutane ring is generally stable, its cleavage can be initiated under specific conditions, often involving radical intermediates or transition metal catalysis.
Recent advances in photoredox catalysis have enabled the ring-opening of cycloalkylamines. In such processes, single-electron transfer (SET) from the amine to an excited photocatalyst can generate a nitrogen-centered radical cation. This intermediate can then undergo C-C bond cleavage, driven by the release of ring strain, to form a distonic radical cation. This reactive intermediate can then participate in a variety of subsequent transformations, such as additions to π-systems, leading to the formation of more complex acyclic or larger ring structures.
While specific studies on 2-cyclobutylpropan-1-amine are not prevalent, research on related N-aryl cyclobutylamines has demonstrated the feasibility of such [4+2] annulation reactions with alkynes under visible light photoredox catalysis. This suggests that the cyclobutyl group in 2-cyclobutylpropan-1-amine could potentially be utilized as a four-carbon synthon in similar strain-release-driven transformations.
Furthermore, derivatization of the amine, for example, to an N-acyl or N-sulfonyl derivative, can influence the reactivity of the cyclobutyl ring and potentially facilitate ring-opening or rearrangement pathways under different catalytic conditions.
Applications as a Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Primary amines and their hydrochloride salts are common components in several important MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. 2-Cyclobutylpropan-1-amine hydrochloride can serve as the amine component in this reaction. The initial step of the Ugi reaction is the formation of an imine from the amine and the carbonyl compound, which is often facilitated by the acidic conditions provided by the amine hydrochloride and the carboxylic acid component. The resulting iminium ion then reacts with the isocyanide and the carboxylate anion in a series of steps to yield the final product. The Ugi reaction is highly valued for its ability to rapidly generate diverse libraries of peptide-like molecules. wikipedia.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia (B1221849). The amine hydrochloride salt is a common substrate for this reaction. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound. The product is a β-amino-carbonyl compound, known as a Mannich base. These products are valuable synthetic intermediates for the preparation of a variety of nitrogen-containing compounds. wikipedia.orgslideshare.net
The use of this compound in these and other MCRs allows for the incorporation of the unique 2-cyclobutylpropyl moiety into complex molecular architectures, providing access to novel chemical space for various applications.
Spectroscopic and Advanced Structural Elucidation of 2 Cyclobutylpropan 1 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Analysis
High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of 2-cyclobutylpropan-1-amine (B3002047) hydrochloride. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule's constituent parts.
In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their local electronic and steric environments. For instance, the protons on the cyclobutyl ring will exhibit distinct signals from those on the propyl chain. The diastereotopic protons adjacent to the chiral center, if present, would be expected to show separate resonances, providing crucial information for stereochemical assignment. A simple three-component chiral derivatization protocol can be employed to determine the enantiomeric purity of chiral primary amines like 2-cyclobutylpropan-1-amine hydrochloride. researchgate.net This method involves the condensation of the amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative, leading to the formation of diastereomeric iminoboronate esters. researchgate.net The ratio of these diastereomers can be accurately quantified by integrating the well-resolved signals in the ¹H NMR spectrum, thus establishing the enantiomeric excess of the parent amine. researchgate.net
Purity analysis is another critical application of NMR. The presence of impurities can be readily detected by the appearance of extraneous peaks in the spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of the sample's purity can be achieved.
Table 1: Representative ¹H NMR Data for a Chiral Primary Amine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Imino Proton (R,S) | 8.50 | s | - |
| Imino Proton (S,S) | 8.45 | s | - |
| Aromatic Protons | 7.0-8.0 | m | - |
| Aliphatic Protons | 1.0-3.0 | m | - |
Note: This table is illustrative and based on a general chiral derivatization method for primary amines. Actual chemical shifts for this compound derivatives may vary.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Network Analysis and Polymorph Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the intermolecular interactions and solid-state structure of this compound. These methods are particularly powerful for analyzing the hydrogen bonding network and identifying different polymorphic forms. americanpharmaceuticalreview.com
The hydrochloride salt of an amine involves the formation of N-H⁺···Cl⁻ hydrogen bonds. The frequencies of the N-H stretching vibrations, typically observed in the 3500–3300 cm⁻¹ region of the IR spectrum, are sensitive to the strength of these hydrogen bonds. nih.govrsc.org In the solid state, these interactions contribute to a complex network that dictates the crystal packing. The formation of a hydrogen bond typically leads to a broadening and a red shift (lower frequency) of the N-H stretching band. nih.gov
Polymorphism, the existence of multiple crystalline forms of the same compound, is a critical consideration in the pharmaceutical sciences. Different polymorphs can exhibit distinct physical properties. IR and Raman spectroscopy are highly effective in distinguishing between polymorphs because the subtle differences in crystal lattice and molecular conformation lead to discernible changes in the vibrational spectra. americanpharmaceuticalreview.comnih.govresearchgate.net These differences can manifest as shifts in peak positions, changes in relative intensities, and the appearance or disappearance of bands. americanpharmaceuticalreview.com Low-frequency Raman spectroscopy, which probes lattice vibrations, can be particularly informative for polymorph discrimination. nih.gov
Table 2: Characteristic Vibrational Frequencies for Amine Hydrochlorides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H⁺ Stretching | 3300 - 2800 | IR, Raman |
| C-H Stretching | 3000 - 2850 | IR, Raman |
| N-H⁺ Bending | 1600 - 1500 | IR |
| C-H Bending | 1470 - 1350 | IR |
Note: The exact frequencies for this compound will depend on its specific crystalline form and intermolecular interactions.
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint.
The molecular ion peak (M⁺) will correspond to the mass of the free amine, 2-cyclobutylpropan-1-amine. The fragmentation pattern will likely involve the cleavage of bonds within the cyclobutyl and propyl moieties. For instance, the loss of a propyl group or the fragmentation of the cyclobutyl ring would lead to characteristic fragment ions. Analysis of these fragmentation pathways provides strong evidence for the proposed molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural information. nih.gov
Table 3: Potential Fragmentation Ions of 2-Cyclobutylpropan-1-amine in Mass Spectrometry
| m/z | Possible Fragment |
|---|---|
| [M]⁺ | Molecular ion of the free amine |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - C₃H₇]⁺ | Loss of a propyl group |
| [M - C₄H₇]⁺ | Loss of a cyclobutyl fragment |
Note: This table represents hypothetical fragmentation pathways. The actual mass spectrum would need to be experimentally determined.
Advanced X-ray Diffraction Techniques (e.g., Single-Crystal X-ray Diffraction) for Absolute Configuration and Crystal Packing Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govthieme-connect.de For this compound, SC-XRD can provide precise information on bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular structure.
Crucially, for a chiral molecule like 2-cyclobutylpropan-1-amine, SC-XRD is the gold standard for determining its absolute configuration. nih.govresearchgate.net By analyzing the anomalous scattering of X-rays, particularly when a heavier atom like chlorine is present in the hydrochloride salt, the absolute spatial arrangement of the atoms can be established. mit.edu This is of paramount importance in fields where stereochemistry dictates biological activity.
Furthermore, SC-XRD reveals the intricate details of the crystal packing. researchgate.net It allows for the visualization of the hydrogen bonding network involving the ammonium (B1175870) group and the chloride anion, as well as other intermolecular interactions such as van der Waals forces. nih.gov Understanding the crystal packing is essential as it influences key solid-state properties. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be a valuable alternative for phase identification and characterization of crystalline materials. usp.orgresearchgate.net
Table 4: Illustrative Crystallographic Data for an Amine Hydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.
Computational and Theoretical Investigations of 2 Cyclobutylpropan 1 Amine Hydrochloride
Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), ab initio Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation, providing detailed information about electronic structure and chemical reactivity. trygvehelgaker.noresearchgate.net
Detailed Research Findings:
For a molecule like 2-cyclobutylpropan-1-amine (B3002047), these calculations can determine key electronic properties. DFT methods, particularly with hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for geometry optimization and frequency calculations. researchgate.net More rigorous ab initio methods, such as MP2, provide more accurate descriptions of electron correlation, which is crucial for calculating precise interaction energies and electronic properties. trygvehelgaker.noresearchgate.netvu.nl
Calculations would typically begin with a geometry optimization to find the lowest energy structure. From this, a variety of electronic descriptors can be calculated:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecule's surface. For the protonated amine (ammonium ion), a strong positive potential would be concentrated around the -NH3+ group, indicating the primary site for nucleophilic attack or interaction with anions like chloride.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, revealing the partial charges on each atom. This would quantify the electron-donating effect of the cyclobutylpropyl group on the ammonium (B1175870) center.
The table below summarizes the typical outputs from such calculations, though specific values for 2-cyclobutylpropan-1-amine hydrochloride would require dedicated computational studies.
| Property | Predicted Outcome | Significance |
|---|---|---|
| HOMO Energy | Relatively low due to protonation | Indicates stability against oxidation |
| LUMO Energy | Relatively high | Indicates stability against reduction |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability |
| Partial Charge on Nitrogen (NBO) | Negative (in the neutral amine), but less so in the cation | Center of basicity and nucleophilicity |
| Electrostatic Potential at -NH3+ | Strongly positive | Site for ionic and hydrogen bonding interactions |
Conformational Analysis and Energy Landscapes of the Cyclobutyl and Aminopropyl Moieties
The flexibility of both the cyclobutyl ring and the aminopropyl side chain means that 2-cyclobutylpropan-1-amine can exist in multiple conformations. lumenlearning.comchemistrysteps.com Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers between them, which collectively define the molecule's energy landscape. nih.govnih.gov
Detailed Research Findings:
Cyclobutyl Moiety: The cyclobutyl ring is not planar. It adopts a puckered or "butterfly" conformation to relieve angle strain. This puckering creates two distinct positions for substituents: axial and equatorial. The ring can invert between two equivalent puckered conformations.
Aminopropyl Moiety: Rotation around the C-C single bonds in the aminopropyl chain leads to different staggered and eclipsed conformations. chemistrysteps.com The most stable conformations will minimize steric hindrance, particularly between the bulky cyclobutyl group and the amine group. Gauche interactions, where bulky groups are adjacent (at a 60° dihedral angle), are less stable than anti-conformations where they are opposite (180°). lumenlearning.com
| Conformation Type | Description | Relative Energy (Illustrative) |
|---|---|---|
| Anti (Side Chain) | Cyclobutyl group and amine group are 180° apart. | Lowest (Most Stable) |
| Gauche (Side Chain) | Cyclobutyl group and amine group are 60° apart. | Higher (Less Stable) |
| Equatorial Substituent (Ring) | The aminopropyl group is in the equatorial position of the puckered ring. | Generally more stable |
| Axial Substituent (Ring) | The aminopropyl group is in the axial position of the puckered ring. | Generally less stable |
Theoretical Studies of Protonation Equilibria and pKa Values
The basicity of the amine group is one of its most important chemical properties, quantified by the pKa of its conjugate acid (the ammonium ion). libretexts.org Theoretical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation reaction in solution.
Detailed Research Findings:
The pKa of an amine is influenced by the electronic and steric effects of its substituents. The cyclobutylpropyl group is an electron-donating alkyl group, which stabilizes the positive charge on the ammonium cation, making the amine more basic than ammonia (B1221849). libretexts.org The pKa values for simple aliphatic primary amines are typically in the range of 10-11. libretexts.org
Theoretical pKa prediction is challenging because it requires an accurate description of the solvent's effect. Common approaches include:
Thermodynamic Cycles: These methods calculate the free energy of deprotonation in the gas phase and combine it with the free energies of solvation for the protonated and deprotonated species.
Continuum Solvation Models: Models like COSMO or SMD are used to approximate the solvent as a continuous dielectric medium, which simplifies the calculation of solvation energies. peerj.com
Explicit Solvent Models: More complex models include a number of explicit solvent molecules around the amine, providing a more detailed picture but at a much higher computational cost.
For drug-like molecules and amines, various quantitative structure-property relationship (QSPR) models and semiempirical quantum methods have been developed to provide rapid and reasonably accurate pKa predictions, often with a mean absolute error of around 1 pKa unit. peerj.comuregina.casubstack.com
| Method | Principle | Typical Accuracy (RMSE) |
|---|---|---|
| Quantum Chemistry + Continuum Solvent | Calculates ΔG of protonation with implicit solvent. peerj.com | ~1.0-1.5 pKa units peerj.com |
| QSPR/Group Additivity | Correlates structural fragments with experimental pKa data. uregina.ca | ~0.2-0.5 pKa units (for similar compounds) uregina.ca |
| Machine Learning (e.g., AIMNet2) | Uses a neural network trained on quantum chemical data to predict energies. substack.com | ~1.0 pKa unit substack.com |
Based on these methods, the pKa of 2-cyclobutylpropan-1-amine's conjugate acid is expected to be in the typical range of 10.5 to 11.0.
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks
While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. nih.gov For this compound, MD simulations can reveal how the ions pack in a crystal lattice and how they interact with each other and with solvent molecules.
Detailed Research Findings:
The primary intermolecular forces in solid this compound are ionic forces and hydrogen bonding. The protonated amine group (-NH3+) is an excellent hydrogen bond donor, while the chloride ion (Cl-) is a strong hydrogen bond acceptor.
Hydrogen Bonding Network: In the solid state, a robust network of hydrogen bonds is expected. The three acidic protons on the nitrogen atom will form strong N⁺-H···Cl⁻ hydrogen bonds. cdnsciencepub.com It is also possible for N⁺-H···N hydrogen bonds to form between cations, though these would be weaker. The strength and geometry of these bonds dictate the crystal packing and physical properties of the solid. Primary amines, having two hydrogens on the nitrogen in their neutral state and three in their protonated state, are capable of forming extensive hydrogen bond networks. cdnsciencepub.comreddit.comlibretexts.org
MD Simulations: An MD simulation of the crystalline solid or an aqueous solution would provide detailed insight into these interactions. In a simulation, one could analyze:
Radial Distribution Functions (RDFs): The RDF, g(r), for N-Cl or H(N)-Cl distances would show sharp peaks at specific distances, confirming the presence and average length of hydrogen bonds.
Coordination Numbers: Integration of the RDF would yield the average number of chloride ions surrounding each ammonium cation.
Dynamics: The simulation would also capture the dynamic nature of these interactions, including the lifetime of hydrogen bonds and the vibrational and rotational motions of the ions.
In aqueous solution, the N⁺-H protons would also form strong hydrogen bonds with the oxygen atoms of water molecules, while the chloride ion would be solvated by water's hydrogen atoms. libretexts.orglumenlearning.com
Solid State Chemistry and Crystallographic Analysis of 2 Cyclobutylpropan 1 Amine Hydrochloride
Polymorphism and Pseudopolymorphism of 2-Cyclobutylpropan-1-amine (B3002047) Hydrochloride
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of 2-cyclobutylpropan-1-amine hydrochloride are not extensively documented in publicly available literature, the potential for its existence is high, given that many amine hydrochlorides are known to exhibit polymorphism.
The crystallization conditions, such as solvent, temperature, and cooling rate, can influence the formation of different polymorphic forms. For instance, rapid crystallization from an organic solvent has been known to produce metastable forms of some hydrochloride salts. The identification and characterization of different polymorphs of this compound would require a systematic screening process employing various crystallization techniques.
Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is another important consideration. The presence of water or other solvents during crystallization can lead to the formation of hydrates or solvates of this compound. These forms can have different properties compared to the anhydrous form. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be crucial in identifying and distinguishing between different polymorphs and pseudopolymorphs.
Crystal Engineering and Supramolecular Assembly Principles in Amine Hydrochlorides
The crystal structure of an amine hydrochloride is governed by a network of non-covalent interactions, primarily strong charge-assisted hydrogen bonds between the protonated amine group (R-NH3+) and the chloride anion (Cl-). acs.org This fundamental interaction serves as a primary building block in the supramolecular assembly of these compounds. The chloride ion, being an excellent hydrogen bond acceptor, plays a pivotal role in the construction of the crystal lattice. acs.org
The study of supramolecular assembly in similar systems, such as those derived from amino acids, reveals that the interplay of hydrogen bonding, electrostatic interactions, and hydrophobic effects dictates the final architecture. nih.gov The self-assembly of these molecules can lead to the formation of various hierarchical structures, from simple dimers to complex three-dimensional networks. nih.gov Understanding these principles is key to predicting and controlling the crystal packing of this compound.
Co-crystallization Strategies and Salt Form Modifications
Co-crystallization has emerged as a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. acs.org For amine hydrochlorides, a common approach involves the use of pharmaceutically acceptable co-formers, such as organic acids, that can interact with the chloride ion. nih.gov This strategy leverages the underutilized hydrogen bond acceptor capacity of the chloride ion to form robust interactions with strong hydrogen bond donors. documentsdelivered.com
For this compound, co-crystals could be designed by introducing co-formers containing functional groups like carboxylic acids or amides. These co-formers would compete with or complement the existing hydrogen bonding network, leading to the formation of a new crystalline phase with potentially improved properties such as solubility or stability. The selection of a suitable co-former is crucial and often guided by an understanding of the supramolecular synthons, which are reliable and predictable patterns of non-covalent interactions.
Salt form modification is another avenue for altering the properties of an amine-containing compound. While 2-cyclobutylpropan-1-amine is presented as a hydrochloride salt, other salt forms could be prepared by reacting the free base with different acids. The choice of the counter-ion can significantly impact properties like melting point, hygroscopicity, and solubility. nih.gov The process of forming a salt, for instance by treating the free amine with an acid like HCl in an appropriate solvent, is a fundamental step in pharmaceutical development. youtube.comspectroscopyonline.com
| Strategy | Description | Potential Co-formers/Acids for 2-Cyclobutylpropan-1-amine |
| Co-crystallization | Formation of a crystalline solid containing the API and a co-former in a stoichiometric ratio. | Benzoic acid, Succinic acid, Fumaric acid |
| Salt Formation | Reaction of the basic amine with an acid to form a salt. | Sulfuric acid, Nitric acid, Acetic acid, Oxalic acid |
Applications of 2 Cyclobutylpropan 1 Amine Hydrochloride in Synthetic Organic Chemistry and Materials Science
Utilization as a Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, chiral building blocks are fundamental components used to introduce stereocenters into a target molecule. A chiral amine, such as the enantiomerically pure form of 2-cyclobutylpropan-1-amine (B3002047), could theoretically serve as a valuable chiral auxiliary. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one stereoisomer over another. wikipedia.org After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered.
For instance, chiral amines are commonly used to form chiral amides. The steric and electronic properties of the chiral amine can then influence the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) reactions at the α-position of the carbonyl group. While numerous chiral auxiliaries, such as those derived from ephedrine (B3423809) or camphor, are well-documented, no published studies were found that specifically employ 2-cyclobutylpropan-1-amine for this purpose. researchgate.net The unique steric bulk of the cyclobutyl group could, in principle, offer different stereochemical outcomes compared to more established auxiliaries.
Role in the Synthesis of Complex Organic Molecules and Research Intermediates
The cyclobutane (B1203170) ring is a key structural motif in a variety of biologically active natural products and pharmaceutical agents. nih.govnih.govrsc.orgrsc.org Its presence can impart unique conformational constraints and metabolic stability to a molecule. Consequently, synthetic intermediates containing a cyclobutane moiety are of significant interest to medicinal chemists and synthetic organic chemists. nih.gov
A compound like 2-cyclobutylpropan-1-amine hydrochloride could serve as a precursor to more complex molecules containing the cyclobutylpropane scaffold. For example, the amine functionality could be used as a handle for further chemical transformations, such as amide bond formation, alkylation, or conversion to other functional groups. These transformations would allow for the incorporation of the cyclobutyl-containing fragment into larger, more complex molecular architectures. However, the scientific literature does not currently contain specific examples of natural product synthesis or the development of novel research scaffolds that utilize 2-cyclobutylpropan-1-amine as a starting material or intermediate. marquette.edu
Precursor in Catalyst Development and Ligand Design for Organic Reactions
Chiral amines are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. acs.org These ligands can coordinate to a metal center, creating a chiral environment that enables the catalytic production of enantiomerically enriched products. Common examples include the use of chiral diamines in transition metal-catalyzed hydrogenation and transfer hydrogenation reactions.
Theoretically, 2-cyclobutylpropan-1-amine could be elaborated into various types of ligands, such as phosphine-amine (P,N) ligands or diamine ligands. The specific stereochemistry and steric profile of the cyclobutyl group would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complex. Despite the extensive research into chiral ligand design, there are no available reports on the synthesis or application of catalysts derived from this compound.
Integration into Polymer Chemistry or Advanced Functional Material Synthesis
The incorporation of unique structural units into polymers is a key strategy for developing advanced materials with tailored properties. The cyclobutane motif, for example, has been integrated into polymer backbones to create materials with specific thermal or mechanical properties. duke.eduresearchgate.net In some cases, the ring strain of the cyclobutane can be harnessed to create stress-responsive materials or mechanophores. duke.eduresearchgate.net
A primary amine like 2-cyclobutylpropan-1-amine could potentially be used as a monomer in polymerization reactions, for instance, in the synthesis of polyamides or polyimides. The cyclobutyl group would be incorporated as a pendant group along the polymer chain, influencing properties such as glass transition temperature, solubility, and chain packing. Furthermore, chiral amines can be used to create chiral polymers, which have applications in chiral separations and sensing. While there is growing interest in cyclobutane-containing polymers, no studies have been published that describe the use of this compound as a monomer or functional additive in polymer or materials synthesis. acs.orgnih.govresearchgate.net
Advanced Analytical Methodologies for 2 Cyclobutylpropan 1 Amine Hydrochloride in Research Settings
Chromatographic Separations for Purity Profiling and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone of purity assessment and chiral separation in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation, enabling the quantification of the main component and the detection of trace-level impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of 2-cyclobutylpropan-1-amine (B3002047) hydrochloride. Due to the compound's polarity and lack of a strong chromophore, derivatization or the use of specialized detectors may be employed. A typical approach involves reversed-phase chromatography.
For purity profiling, a standard reversed-phase HPLC method can be developed. The hydrochloride salt form of the amine ensures aqueous solubility, making it suitable for analysis with common mobile phases.
Interactive Table 1: Example HPLC Method for Purity Profiling
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for small organic molecules. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | Acidified mobile phase improves peak shape for amines and provides protons for mass spectrometry detection if used. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate non-polar impurities from the more polar analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detector | UV at 210 nm; Charged Aerosol Detector (CAD); or Mass Spectrometry (MS) | The amine lacks a strong UV chromophore, so low UV wavelength, CAD, or MS is required for sensitive detection. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Enantiomeric Excess Determination is critical for chiral drugs. Since 2-cyclobutylpropan-1-amine is a primary amine, chiral HPLC using a crown ether-based chiral stationary phase (CSP) is a highly effective method for separating its enantiomers. nih.gov This type of CSP is known to be particularly useful for the enantioseparation of primary amine compounds. nih.gov Alternatively, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is another viable, albeit more complex, approach. nih.gov
Interactive Table 2: Example Chiral HPLC Method for Enantiomeric Excess
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiral Crown Ether CSP (e.g., CROWNPAK® CR(+)), 150 x 4.6 mm, 5 µm | Specifically designed for the separation of primary amines. nih.gov |
| Mobile Phase | Perchloric acid solution (pH 1.5) / Methanol | The acidic aqueous mobile phase is typical for crown ether columns to facilitate chiral recognition via hydrogen bonding. |
| Flow Rate | 0.8 mL/min | Optimized for resolution on the chiral column. |
| Detector | UV at 210 nm | Provides detection for the separated enantiomers. |
| Column Temp. | 20 °C | Lower temperatures often enhance chiral recognition and improve separation. |
Gas Chromatography (GC) can also be used for purity analysis, particularly for identifying volatile or semi-volatile impurities. However, primary amines like 2-cyclobutylpropan-1-amine are highly polar and prone to peak tailing on standard GC columns. labrulez.com Therefore, derivatization is typically required to convert the amine into a less polar, more volatile derivative (e.g., by acylation or silylation) prior to GC analysis. acs.org When coupled with a mass spectrometer (GC-MS), this method is powerful for impurity identification. nih.gov
Quantitative Spectroscopic Methods for Research Sample Characterization
Spectroscopic methods provide crucial information on the structure, identity, and quantity of a compound without the need for chromatographic separation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of 2-cyclobutylpropan-1-amine hydrochloride. americanpharmaceuticalreview.com It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal. nih.gov By comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved. nih.govnih.gov The hydrochloride salt's solubility in deuterated solvents like D₂O or methanol-d₄ facilitates sample preparation. researchgate.net
Interactive Table 3: Hypothetical ¹H NMR Data for 2-Cyclobutylpropan-1-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.0 | m | 2H | -CH₂-NH₂ (amine-adjacent methylene) |
| ~2.2 | m | 1H | -CH- (cyclobutyl methine) |
| ~1.9 | m | 1H | -CH- (propyl methine) |
| ~1.8 | m | 4H | -CH₂- (cyclobutyl methylenes) |
| ~1.6 | m | 2H | -CH₂- (cyclobutyl methylene) |
Mass Spectrometry (MS) , typically coupled with a chromatographic inlet (LC-MS or GC-MS), is essential for confirming the molecular weight and identity of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. For 2-cyclobutylpropan-1-amine (C₇H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be a key identifier.
Impurity Identification and Characterization in Research-Scale Synthetic Batches
The identification of impurities is a critical aspect of drug development, as even trace amounts can impact a substance's properties. selectscience.net Impurities in a synthetic batch of this compound can originate from starting materials, intermediates, by-products, or degradation products. beilstein-journals.orgresearchgate.net
The primary tool for this task is LC-MS . An initial HPLC-UV chromatogram can reveal the presence of impurities as extraneous peaks. By coupling the HPLC to a mass spectrometer, mass information can be obtained for each of these impurity peaks. chemass.si Tandem mass spectrometry (MS/MS) experiments can then be performed, where an impurity ion is isolated and fragmented to provide structural clues. chemass.si
Potential impurities in a research-scale batch could include:
Starting materials: Unreacted precursors from the synthesis.
Related substances: Isomers or compounds with similar structures formed during synthesis.
By-products: Compounds formed from side reactions, such as dimers or products of over-alkylation.
Degradation products: Compounds formed during storage or processing.
Interactive Table 4: Potential Impurities in the Synthesis of this compound
| Potential Impurity Name | Structure | Likely Origin |
|---|---|---|
| Cyclobutanecarboxaldehyde | C₄H₇CHO | Unreacted starting material from a reductive amination pathway. |
| Nitropropane | C₃H₇NO₂ | Unreacted starting material if synthesis involves condensation followed by reduction. |
| Di(2-cyclobutylpropyl)amine | (C₇H₁₄)₂NH | By-product from over-alkylation of the primary amine product. |
| 1-Cyclobutylpropan-1-ol | C₇H₁₄O | By-product from the reduction of an intermediate ketone or aldehyde. |
By synthesizing suspected impurities and comparing their retention times and mass spectra to those observed in the sample batch, their identities can be unequivocally confirmed. beilstein-journals.orgresearchgate.net This comprehensive characterization is vital for optimizing the synthetic process to minimize impurity formation and ensure the production of high-purity this compound for research purposes.
Environmental Fate and Degradation Studies of Alkylamine Hydrochlorides Academic Perspective
Biotic Transformations and Biodegradation Mechanisms in Model Systems
Biodegradation, the breakdown of organic matter by microorganisms, is often the most significant removal mechanism for many synthetic chemicals in the environment. The biodegradability of 2-cyclobutylpropan-1-amine (B3002047) hydrochloride can be inferred from studies on similar aliphatic and alicyclic amines.
The structure of this compound, featuring a cyclobutane (B1203170) ring and a secondary amine, suggests that it could be a substrate for various microbial enzymatic systems. Bacteria have been shown to degrade a wide range of amines, often utilizing them as a source of carbon and nitrogen. nih.govmdpi.com
A common initial step in the biodegradation of alkylamines is the cleavage of the carbon-nitrogen bond, a reaction catalyzed by enzymes such as amine dehydrogenases or monooxygenases. nih.govnih.gov For example, a Pseudomonas species has been shown to degrade long-chain primary alkylamines by first oxidizing the amine to an alkanal, which is then further metabolized. nih.gov For cyclic amines, such as pyrrolidine (B122466) and piperidine, a Pseudomonas putida strain was found to utilize a mono-oxygenase to cleave the C-N bond within the ring. nih.gov
The presence of the cyclobutane ring may influence the rate of biodegradation. While some cyclic structures can be more resistant to microbial attack than their linear counterparts, microorganisms capable of degrading alicyclic compounds have been isolated. phytojournal.com The degradation of these compounds often involves the introduction of functional groups (e.g., hydroxylation) followed by ring cleavage.
The rate of biodegradation can be quantified by its half-life (t½) in a given environmental matrix. While specific data for 2-cyclobutylpropan-1-amine hydrochloride is unavailable, studies on other amines provide a range of possibilities. For instance, the biodegradation half-life of some aliphatic and aromatic hydrocarbons in soil can range from a few days to several weeks. nih.gov The half-life of thiamethoxam, a neonicotinoid insecticide with a heterocyclic ring, was found to be significantly shorter in microbially active soil compared to sterilized soil, highlighting the importance of biotic processes. nih.gov
Table 2: Potential Biotic Transformation Pathways and Influencing Factors
| Transformation Step | Enzymatic System (Example) | Influencing Factors |
|---|---|---|
| Initial C-N Cleavage | Amine Dehydrogenase, Monooxygenase nih.govnih.gov | Availability of co-substrates, microbial community composition, oxygen levels. |
| Cyclobutane Ring Cleavage | Oxygenases | Ring strain, presence of substituents, microbial adaptation. |
| Further Mineralization | Various metabolic pathways | Complete breakdown to CO₂, H₂O, and NH₄⁺. |
Environmental Mobility and Sorption Behavior in Various Matrices
The environmental mobility of a chemical describes its movement between different environmental compartments, such as water, soil, and air. For a compound like this compound, which has low volatility, the primary concern for mobility is its partitioning between water and soil or sediment. This is governed by sorption processes.
As an amine hydrochloride, this compound will be present in its cationic (protonated) form in most natural waters (pH < pKa of the amine). This cationic nature is a key determinant of its sorption behavior. Soil and sediment particles, particularly clay minerals and organic matter, typically have negatively charged surfaces. This leads to electrostatic attraction and strong sorption of cationic compounds. ecetoc.orgchemsafetypro.com
The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.comwhiterose.ac.uk For ionizable compounds like amines, the sorption is highly pH-dependent. At pH values below the pKa, the amine is predominantly in its cationic form, leading to higher sorption and lower mobility. ecetoc.org As the pH increases above the pKa, the proportion of the neutral amine increases, which may lead to decreased sorption to mineral surfaces but potentially increased partitioning into soil organic matter.
Studies on other ionizable pharmaceuticals have shown that sorption coefficients can vary significantly with soil type, organic matter content, and pH. For amines, cation exchange is a dominant sorption mechanism. Therefore, the cation exchange capacity (CEC) of the soil is also a critical factor.
Given its expected cationic nature in the environment, this compound is likely to exhibit low to moderate mobility in soil and sediment. It will tend to bind to soil particles, reducing its potential to leach into groundwater. However, the actual mobility will be site-specific, depending on the properties of the local soil and water.
Table 3: Factors Influencing the Environmental Mobility of this compound
| Environmental Factor | Influence on Mobility | Rationale |
|---|---|---|
| Soil/Sediment pH | High (Decreased mobility at lower pH) | At pH < pKa, the compound is cationic and sorbs strongly to negatively charged soil particles. ecetoc.org |
| Organic Carbon Content | Moderate to High (Decreased mobility) | Hydrophobic partitioning of the neutral form and cation exchange with functional groups of organic matter. whiterose.ac.uk |
| Clay Content / CEC | High (Decreased mobility) | Cation exchange is a primary sorption mechanism for cationic amines. chemsafetypro.com |
| Ionic Strength of Water | Moderate (May increase mobility) | Competing cations in the water can displace the amine from sorption sites. |
Emerging Trends and Future Research Directions in 2 Cyclobutylpropan 1 Amine Hydrochloride Chemistry
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of primary amines is a cornerstone of organic chemistry, yet traditional methods often involve harsh reagents and generate significant waste. Future research concerning 2-cyclobutylpropan-1-amine (B3002047) hydrochloride will likely prioritize the development of greener, more atom-economical synthetic routes.
A probable synthetic precursor to 2-cyclobutylpropan-1-amine is 2-cyclobutylpropanenitrile. Consequently, the reduction of this nitrile is a critical step where sustainable chemistry principles can be applied. Current research in the broader field of amine synthesis highlights several promising directions:
Catalytic Hydrogenation: Moving away from stoichiometric metal hydrides like LiAlH₄, which produce large amounts of waste, the focus is shifting towards catalytic hydrogenation. libretexts.org Noble metal catalysts (e.g., Ruthenium, Rhodium) and earth-abundant, non-noble metal catalysts (e.g., Cobalt, Nickel) are being developed for the efficient reduction of nitriles to primary amines. nih.govumich.eduacs.org For instance, amorphous cobalt particles have been shown to catalyze reductive amination with high selectivity under mild conditions. organic-chemistry.org The "borrowing hydrogen" or "hydrogen auto-transfer" approach, which uses alcohols as alkylating agents and produces only water as a byproduct, represents a highly atom-economical and sustainable alternative for amine synthesis. rsc.orgresearchgate.net
Green Solvents and Reagents: The use of environmentally benign solvents like water or ethanol (B145695), and renewable reagents is a key trend. umich.edursc.orgchemistryviews.org For example, a method for nitrile reduction using KBH₄ in dry ethanol catalyzed by Raney Ni has been shown to be efficient and easy to handle. umich.edu Another approach uses ammonia (B1221849) borane (B79455) under thermal conditions without a catalyst, producing only H₂ and NH₃ as byproducts. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical processes. A flow method for the ruthenium-catalyzed transfer-hydrogenation of nitriles using isopropanol (B130326) as both solvent and hydrogen source has been successfully demonstrated. organic-chemistry.org This technology could be adapted for the synthesis of 2-cyclobutylpropan-1-amine, allowing for safer handling of reagents and better control over reaction conditions.
| Method | Catalyst / Reagent | Advantages | Potential Application to 2-Cyclobutylpropan-1-amine |
| Catalytic Hydrogenation | Ruthenium, Cobalt, or Nickel-based catalysts | High selectivity, reduced waste, use of H₂ as a clean reductant. nih.govorganic-chemistry.org | Direct, clean reduction of 2-cyclobutylpropanenitrile. |
| Transfer Hydrogenation | Isopropanol (hydrogen source) with a Ru catalyst | Avoids handling of gaseous H₂, uses a common solvent. organic-chemistry.org | Safer, scalable synthesis in a continuous flow setup. |
| Borohydride (B1222165) Reduction | KBH₄ with Raney Ni catalyst in Ethanol | Milder conditions, good yields, readily available reagents. umich.edu | An efficient and practical lab-scale synthetic route. |
| "Borrowing Hydrogen" | Co/Sc bimetallic catalyst with an alcohol precursor | High atom economy, uses renewable feedstocks, produces only water. researchgate.netuni-bayreuth.de | A highly sustainable, albeit more complex, synthetic pathway. |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its role as a simple building block, the unique structure of 2-cyclobutylpropan-1-amine hydrochloride, particularly its sterically hindered amine and strained four-membered ring, suggests untapped potential for novel chemical reactions.
Reactivity of the Hindered Amine: The amine group in 2-cyclobutylpropan-1-amine is sterically encumbered by the adjacent methyl and cyclobutyl groups. While this can be a challenge for some reactions, it can also be exploited for selectivity. Research into ligands designed for coupling sterically hindered amines is an active area. nih.govacs.orgnih.gov For example, specialized palladium and copper catalyst systems have been developed that are uniquely effective in C-N coupling reactions involving bulky primary amines. nih.govnih.gov Applying these advanced catalytic systems to 2-cyclobutylpropan-1-amine could enable its efficient incorporation into complex molecules that are otherwise difficult to synthesize.
Ring-Opening and Rearrangement Reactions: The cyclobutane (B1203170) ring is characterized by significant ring strain (approx. 26 kcal/mol), making it susceptible to ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. wikipedia.orgresearchgate.net This inherent reactivity is a powerful tool in organic synthesis, allowing access to diverse molecular scaffolds. researchgate.net Future research could explore transition-metal-catalyzed transformations where the cyclobutane ring of 2-cyclobutylpropan-1-amine or its derivatives participates in oxidative addition or other ring-opening cascades to form functionalized cyclopentanes, cyclohexenes, or linear alkyl chains. researchgate.netnih.gov
Enzymatic Transformations: Biocatalysis offers unparalleled selectivity under mild conditions. Engineered enzymes, such as cytochrome P450 variants, have been shown to perform selective C-H hydroxylation on unactivated sites of cyclobutylamine (B51885) derivatives. ox.ac.uk This approach could be used to generate novel, functionalized derivatives of 2-cyclobutylpropan-1-amine at positions that are inaccessible through traditional chemical methods.
Application of Advanced Computational Tools for Predictive Design
Computational chemistry is an increasingly indispensable tool for accelerating research and discovery. For 2-cyclobutylpropan-1-amine, computational methods can provide deep mechanistic insights and guide the development of new applications.
DFT for Reactivity Prediction: Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and predicting reactivity. acs.org DFT studies on the reaction of primary amines with aldehydes, for instance, have clarified the roles of steric effects and reaction conditions in determining the product outcome (carbinolamine vs. Schiff base). acs.orgnih.govresearchgate.net Similar computational analyses could be applied to 2-cyclobutylpropan-1-amine to predict its behavior in various reactions, understand the electronic effects of the cyclobutyl group, and calculate the energy barriers for potential transformation pathways. researchgate.net
Molecular Modeling for Material and Biological Design: Computational tools are used to design and screen libraries of compounds for specific applications. nih.gov For example, if derivatives of 2-cyclobutylpropan-1-amine were considered for pharmaceutical use, computational modeling could predict their binding affinity to target proteins and guide the design of analogs with improved properties. nih.gov In one study, a computational protocol was used to guide the synthesis of a diverse library based on cyclobutylamine intermediates. nih.gov
Predicting Physicochemical Properties: Advanced computational methods can accurately predict key properties like pKa, solubility, and conformational preferences. nih.gov For this compound, such predictions could help in designing optimized formulations, understanding its behavior in different solvent systems, and predicting its interactions in complex environments like polymer matrices or biological systems.
| Computational Tool | Application Area | Potential Insights for 2-Cyclobutylpropan-1-amine |
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Elucidate transition states, predict reaction barriers, understand electronic influence of the cyclobutyl ring. acs.orgacs.org |
| Molecular Dynamics (MD) | Material Science & Conformational Analysis | Simulate interactions within a polymer matrix, predict conformational preferences of the cyclobutyl ring. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery & Design | Correlate structural features of derivatives with biological activity to guide synthesis of new analogs. researchgate.net |
| Combinatorial Library Design | Fragment-Based Discovery | Virtually enumerate and screen potential derivatives for desired properties (e.g., shape, diversity) before synthesis. nih.gov |
Interdisciplinary Research Opportunities with Material Science and Green Chemistry
The unique structural elements of this compound make it a compelling candidate for research at the interface of chemistry, material science, and green chemistry.
Polymer and Material Science: Primary amines are crucial monomers and functional groups in polymer chemistry, used in the synthesis of polyamides, polyureas, and epoxies. acs.orgnumberanalytics.com The incorporation of the bulky and rigid cyclobutyl group from 2-cyclobutylpropan-1-amine into a polymer backbone could impart unique thermal and mechanical properties. numberanalytics.com Cyclobutane derivatives have been used to create stress-responsive polymers and are valuable building blocks for functional materials. lifechemicals.comnbinno.com The primary amine could also be used to functionalize the surface of materials, altering their hydrophilicity, adhesion, or catalytic activity.
Green Chemistry Applications: Beyond sustainable synthesis, primary amines can serve as reagents or catalysts in green chemistry. For example, they can be used as catalysts in Knoevenagel condensations or as scavengers for CO₂. The development of bio-based amines from renewable resources like amino acids is an active area of research. chemistryviews.org While 2-cyclobutylpropan-1-amine is not directly bio-derived, its use in developing recyclable catalysts or materials aligns with the principles of green chemistry.
Development of Functional Scaffolds: The cyclobutane motif is found in some bioactive natural products and is used in medicinal chemistry to provide conformational restriction without significantly altering electronic properties. wikipedia.orglifechemicals.com There is an opportunity for interdisciplinary collaboration between synthetic chemists and biochemists to explore derivatives of 2-cyclobutylpropan-1-amine as scaffolds for new pharmaceuticals or agrochemicals, leveraging the unique three-dimensional space occupied by the cyclobutyl group. researchgate.netlifechemicals.com
Q & A
Q. What are the standard synthetic routes for 2-cyclobutylpropan-1-amine hydrochloride?
Synthesis typically involves cyclopropanation or cyclobutane ring formation followed by amine functionalization. For example:
- Grignard reaction : Reacting cyclobutylmagnesium bromide with propanal derivatives, followed by reduction (e.g., NaBH4) to form the amine, and subsequent HCl salt formation .
- Reductive amination : Using cyclobutanecarboxaldehyde and propanamine in the presence of a reducing agent (e.g., H2/Pd) .
- Salt formation : Neutralizing the free amine with hydrochloric acid in anhydrous conditions .
Table 1: Comparison of Synthesis Methods for Cycloalkylpropan-1-amine Analogues
| Compound | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 2-Cyclohexylpropan-1-amine | Grignard + Reduction | 72 | >98 | |
| 1-Cyclopropyl-2-methylpropan-1-amine | Reductive Amination | 65 | 95 |
Q. How is this compound characterized?
- Spectroscopy :
- <sup>1</sup>H NMR : Peaks for cyclobutyl protons (δ 1.5–2.5 ppm), amine protons (δ 1.2–1.8 ppm), and methylene groups (δ 2.6–3.1 ppm). Discrepancies in splitting patterns may arise from steric hindrance in the cyclobutyl ring .
- IR : N-H stretching (3200–3400 cm<sup>−1</sup>) and C-Cl vibrations (600–800 cm<sup>−1</sup>) .
Q. What are the key solubility and stability considerations?
- Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to ionic HCl salt form. Solubility decreases in nonpolar solvents (e.g., hexane) .
- Stability : Hygroscopic; store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Degrades above 150°C .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the amine center .
- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during synthesis .
- Case Study : For bicyclic amines, enantiomeric excess (ee) >90% was achieved using Pd/C with chiral modifiers .
Q. What strategies resolve contradictions in NMR spectral data for this compound?
- Computational Modeling : Use density functional theory (DFT) to simulate <sup>1</sup>H/<sup>13</sup>C NMR spectra and compare with experimental data .
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in cyclobutane) causing signal broadening .
- Isotopic Labeling : Introduce <sup>2</sup>H or <sup>13</sup>C to clarify ambiguous peaks .
Q. How does structural modification of the cyclobutyl group affect biological activity?
- Receptor Binding : Bulky cyclobutyl groups may enhance affinity for G protein-coupled receptors (GPCRs) by mimicking natural ligands. For example, cyclopropane analogues showed 10-fold higher activity at serotonin receptors than linear chains .
- Metabolic Stability : Cyclobutyl groups reduce oxidative metabolism compared to cyclopropane, as seen in pharmacokinetic studies of similar amines .
Table 2: Bioactivity Comparison of Cycloalkylpropan-1-amine Analogues
| Compound | Target Receptor | IC50 (nM) | Half-life (h) |
|---|---|---|---|
| 2-Cyclopropylpropan-1-amine | 5-HT2A | 120 | 2.5 |
| 2-Cyclohexylpropan-1-amine | NMDA | 450 | 4.8 |
Q. What computational tools predict synthetic pathways for novel derivatives?
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using cyclobutane-building reactions (e.g., [2+2] cycloadditions) .
- Machine Learning : Train models on CAS databases to prioritize high-yield reactions (e.g., amination vs. alkylation) .
Methodological Guidelines
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS) to identify outliers in spectral or bioassay datasets .
- Safety Protocols : Follow ACS guidelines for handling hygroscopic amines: use fume hoods, avoid skin contact, and neutralize waste with NaHCO3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
